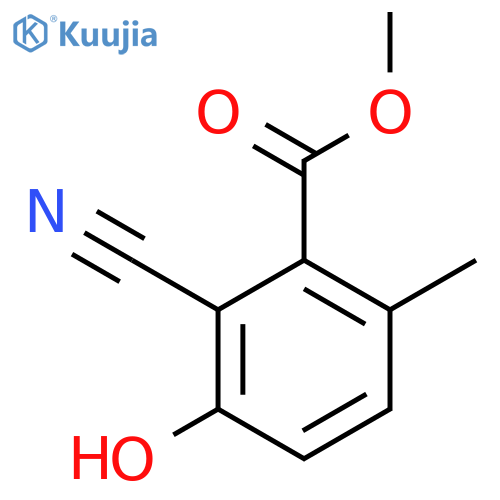Cas no 1806267-43-5 (Methyl 2-cyano-3-hydroxy-6-methylbenzoate)

1806267-43-5 structure
商品名:Methyl 2-cyano-3-hydroxy-6-methylbenzoate
CAS番号:1806267-43-5
MF:C10H9NO3
メガワット:191.183362722397
CID:4952147
Methyl 2-cyano-3-hydroxy-6-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyano-3-hydroxy-6-methylbenzoate
-
- インチ: 1S/C10H9NO3/c1-6-3-4-8(12)7(5-11)9(6)10(13)14-2/h3-4,12H,1-2H3
- InChIKey: OKKXLPSJZRHAMB-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C(C#N)=C(C=CC=1C)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 70.3
Methyl 2-cyano-3-hydroxy-6-methylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015012209-1g |
Methyl 2-cyano-3-hydroxy-6-methylbenzoate |
1806267-43-5 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Methyl 2-cyano-3-hydroxy-6-methylbenzoate 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
1806267-43-5 (Methyl 2-cyano-3-hydroxy-6-methylbenzoate) 関連製品
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2230780-65-9(IL-17A antagonist 3)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 68551-17-7(Isoalkanes, C10-13)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
